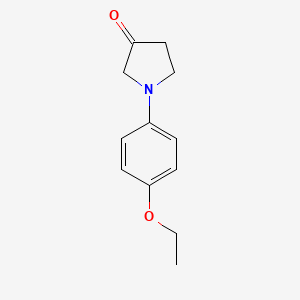

1-(4-Ethoxyphenyl)pyrrolidin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)pyrrolidin-3-one |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12-5-3-10(4-6-12)13-8-7-11(14)9-13/h3-6H,2,7-9H2,1H3 |

InChI Key |

RWIGTKOOBSEECA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCC(=O)C2 |

Origin of Product |

United States |

Contextualization Within Pyrrolidinone Chemistry

The pyrrolidinone core is a five-membered nitrogen-containing lactam that serves as a versatile building block in the synthesis of a wide array of chemical entities. nih.gov This structural motif is present in many natural products and has been extensively utilized by medicinal chemists to develop novel therapeutic agents. nih.gov The saturated nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, a desirable characteristic in drug design. nih.gov

Derivatives of pyrrolidinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects. nih.gov The substitution pattern on the pyrrolidinone ring plays a crucial role in determining the biological activity of the resulting compound. The nitrogen atom and the carbon atoms of the ring can be functionalized to modulate the molecule's properties and its interaction with biological targets. nih.gov

Historical Perspective and Initial Academic Discoveries

The parent compound, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), has a long history in medicinal chemistry as an analgesic and antipyretic, highlighting the early interest in compounds containing the 4-ethoxyphenyl group. nih.gov This historical context likely spurred further investigation into other heterocyclic compounds bearing this moiety.

Academic Research Trajectory and Significance

Current academic research on pyrrolidin-3-one derivatives is vibrant and multifaceted. Scientists are exploring their potential in various therapeutic areas. For instance, derivatives of pyrrolidin-3-one have been investigated for their anticancer properties. The ability of the pyrrolidinone scaffold to serve as a template for creating diverse molecular architectures continues to drive its exploration in drug discovery programs. nih.gov

While specific research dedicated solely to 1-(4-Ethoxyphenyl)pyrrolidin-3-one is not extensively published, the broader class of N-substituted pyrrolidin-3-ones is a focal point of many studies. Research into closely related compounds, such as 1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, provides valuable insights into the potential biological activities and applications of the target compound. chemscene.com The significance of this research lies in the potential to develop novel drug candidates with improved efficacy and selectivity.

Scope and Objectives of Current Academic Inquiry

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(4-ethoxyphenyl)pyrrolidin-3-one reveals several potential synthetic disconnections. The most straightforward approach involves disconnecting the aryl-nitrogen bond and the bonds forming the pyrrolidinone ring. This leads to key precursors such as 4-ethoxyaniline and a suitable four-carbon electrophilic synthon.

One common retrosynthetic pathway for 1-arylpyrrolidin-3-ones involves a Michael addition followed by an intramolecular cyclization. This strategy identifies an α,β-unsaturated carbonyl compound and an amine as the primary starting materials. For this compound, this would translate to precursors like an acrylic acid derivative and 4-ethoxyaniline.

Another viable disconnection is the intramolecular cyclization of a γ-amino acid derivative. This approach would necessitate the synthesis of a γ-(4-ethoxyphenylamino) carboxylic acid or its ester, which can then be cyclized to form the desired pyrrolidinone ring.

A computer-assisted retrosynthesis program, such as AIPHOS (Artificial Intelligence for Planning and Handling Organic Synthesis), could also be employed to identify both conventional and novel synthetic routes by analyzing strategic bonds within the target molecule. sccj.net Such programs can propose a variety of precursors by applying a vast knowledge base of chemical reactions. sccj.net

Key Precursors:

4-Ethoxyaniline: This is the source of the N-aryl group.

Four-carbon synthons: Various C4 synthons can be employed, including:

Derivatives of succinic acid or itaconic acid.

γ-haloesters or ketones.

α,β-unsaturated esters or ketones.

Conventional Synthetic Routes to the Pyrrolidinone Scaffold

Conventional methods for constructing the pyrrolidinone scaffold often involve multi-step sequences that may require harsh reaction conditions.

A widely used method is the reaction of an aniline (B41778) with a γ-lactone. For the synthesis of this compound, this would involve the reaction of 4-ethoxyaniline with a suitable γ-lactone precursor that can be converted to the 3-keto derivative.

Another classical approach is the Paal-Knorr synthesis, which typically yields pyrroles from 1,4-dicarbonyl compounds and primary amines. A variation of this method can be adapted for the synthesis of pyrrolidinones.

The reaction of primary amines with itaconic acid or its esters is a well-established route to 3-carboxymethyl-pyrrolidin-2-ones. Subsequent functional group manipulation would be required to obtain the 3-keto functionality.

Furthermore, the reaction of anilines with α,β-unsaturated esters, such as ethyl acrylate, followed by Dieckmann condensation of the resulting β-amino ester, can lead to the formation of the pyrrolidin-3-one ring system.

Development of Stereoselective Synthetic Approaches for this compound

The development of stereoselective methods is crucial when the pyrrolidinone ring contains chiral centers. While this compound itself is achiral, the introduction of substituents at the 2, 4, or 5 positions would create stereocenters, necessitating enantioselective or diastereoselective synthetic strategies.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidinones. For instance, the use of chiral secondary amine catalysts, such as proline and its derivatives, can facilitate enantioselective aza-Michael additions of aldehydes to nitro-olefins, a key step in the synthesis of chiral pyrrolidines. youtube.com This methodology can be extended to the synthesis of chiral 1-arylpyrrolidin-3-one analogues.

Chiral phosphoric acids have also been successfully employed as catalysts in asymmetric cyclization reactions to produce atropisomeric N-aryl 1,2,4-triazoles, demonstrating their potential for controlling stereochemistry in the formation of N-aryl heterocycles. nih.gov This approach could be adapted for the enantioselective synthesis of chiral 1-arylpyrrolidin-3-ones.

The synthesis of optically pure pyrrolidines can also be achieved through the kinetic resolution of racemic dienes using chiral molybdenum catalysts in asymmetric ring-closing metathesis (ARCM). uwindsor.ca This strategy, while not directly applicable to the parent compound, highlights a powerful method for accessing chiral pyrrolidine (B122466) derivatives.

Catalyst-Mediated Syntheses and Mechanistic Insights

Catalysis plays a pivotal role in modern synthetic organic chemistry, offering milder reaction conditions, improved yields, and enhanced selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of N-aryl bond formation. The Buchwald-Hartwig amination, for example, could be employed to couple 4-ethoxyaniline with a pre-formed pyrrolidin-3-one scaffold bearing a suitable leaving group at the nitrogen position, or to construct the N-aryl bond in an acyclic precursor prior to cyclization. sci-hub.se

Domino reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex molecules. An organocatalytic aza-Michael/aldol domino reaction between α-ketoamides and α,β-unsaturated aldehydes has been developed for the asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones. nih.gov This type of cascade reaction could be adapted for the synthesis of this compound analogues.

Mechanistically, the formation of the pyrrolidinone ring often proceeds through an initial conjugate addition of the amine to an α,β-unsaturated system, followed by an intramolecular condensation or cyclization. In catalyst-mediated reactions, the catalyst's role is to activate the substrates and control the stereochemical outcome. For example, in organocatalyzed reactions involving secondary amines, the formation of a nucleophilic enamine intermediate is a key mechanistic step. youtube.com

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. raijmr.comyoutube.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidinones.

One key aspect of green chemistry is the use of environmentally benign solvents. Water or ethanol (B145695) are often preferred over chlorinated or aromatic solvents. researchgate.net Multicomponent reactions (MCRs) are also considered green as they often proceed in a single step, reducing waste and energy consumption. researchgate.net The use of bio-based catalysts, such as lactic acid, further enhances the green credentials of a synthetic route. researchgate.net

For the synthesis of this compound, a green approach would involve a one-pot, three-component reaction of 4-ethoxyaniline, an aldehyde, and a suitable C3-synthon in a green solvent like ethanol, potentially catalyzed by a biodegradable acid.

The use of microwave irradiation can also be a green alternative to conventional heating, as it often leads to shorter reaction times and increased yields.

Process Chemistry Considerations for Laboratory and Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors, including cost of starting materials, safety, efficiency, and scalability of each synthetic step. nih.govresearchgate.net

For the synthesis of this compound, a scalable route would ideally involve a convergent synthesis with a minimal number of steps and purification procedures. One-pot syntheses are highly desirable in this context. nih.gov

The choice of reagents and catalysts is critical. For large-scale production, inexpensive and readily available starting materials like 4-ethoxyaniline are advantageous. Catalysts should be efficient, robust, and easily separable from the product.

The development of a robust and scalable procedure for the synthesis of building blocks is crucial for drug discovery and development. chemrxiv.org For instance, the multigram synthesis of 4,4-disubstituted-3-oxopyrrolidones has been reported, providing a practical route to key intermediates for further functionalization. chemrxiv.org

Safety is a paramount concern in process chemistry. A thorough risk assessment of all reagents, intermediates, and reaction conditions is necessary to ensure a safe and sustainable manufacturing process.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the conformational dynamics and connectivity of molecules in solution. For this compound, ¹H and ¹³C NMR would provide the primary framework for its structural confirmation.

Expected ¹H NMR Spectral Data: In a typical analysis, the aromatic protons of the 4-ethoxyphenyl group would appear as two distinct doublets in the aromatic region (δ 6.8-7.5 ppm), indicative of para-substitution. The ethoxy group would present as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons) in the upfield region. The pyrrolidinone ring protons would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The two methylene groups adjacent to the nitrogen and the carbonyl group would likely appear as distinct multiplets.

Conformational Insights from 2D NMR: To unravel the precise spatial relationships and conformational preferences, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be indispensable.

COSY: Would confirm the scalar coupling network within the pyrrolidine ring and the ethoxy group.

HSQC: Would correlate the proton signals directly to their attached carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

NOESY: Would be crucial for conformational analysis, revealing through-space proximities. For instance, NOE cross-peaks between the aromatic protons and the protons on the pyrrolidine ring would help define the preferred orientation of the phenyl group relative to the pyrrolidinone ring. The flexibility of the five-membered ring could also be probed by observing specific NOE contacts between the ring protons.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Ar-H | 6.8 - 7.5 | d, d | J ≈ 8-9 |

| O-CH₂-CH₃ | 3.9 - 4.1 | q | J ≈ 7 |

| N-CH₂ (pyrrolidine) | 3.4 - 3.8 | m | - |

| C(O)-CH₂ (pyrrolidine) | 2.5 - 2.9 | m | - |

| O-CH₂-CH₃ | 1.3 - 1.5 | t | J ≈ 7 |

Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice.

The protonated molecule [M+H]⁺ would be the parent ion. The fragmentation of related α-pyrrolidinophenone structures often involves characteristic losses. wvu.eduresearchgate.net For this compound, the fragmentation pathways are expected to be initiated by cleavage of the bonds within the pyrrolidinone ring and the bond connecting it to the phenyl group.

Plausible Fragmentation Pathways:

Loss of the pyrrolidine ring: A common fragmentation pathway for N-aryl pyrrolidines is the cleavage of the N-aryl bond, leading to a fragment corresponding to the protonated ethoxyphenylamine and a neutral loss of the pyrrolidinone moiety.

Cleavage of the pyrrolidinone ring: The five-membered ring can undergo various ring-opening fragmentations. A characteristic loss would be the elimination of a neutral ethylene (B1197577) molecule or a CO molecule from the ring structure.

Fragmentation of the ethoxyphenyl group: The ethoxy group can undergo cleavage, leading to the loss of an ethylene molecule (28 Da) to form a hydroxyphenyl derivative, or the loss of the entire ethoxy radical.

The study of fragmentation patterns in related α-pyrrolidinophenone cathinones reveals that the loss of the pyrrolidine ring is a dominant pathway. wvu.edu The alkyl chain length and substituents on the aromatic ring have been shown to influence the fragmentation, a principle that would apply here as well. wvu.edu

| m/z Value | Proposed Fragment Structure |

| [M+H]⁺ | Protonated this compound |

| [M+H - C₂H₄]⁺ | Loss of ethylene from the ethoxy group |

| [M+H - C₄H₆NO]⁺ | Loss of the pyrrolidinone radical |

| [C₈H₁₀NO]⁺ | Fragment corresponding to 4-ethoxyaniline |

X-ray Crystallography of this compound Derivatives and Cocrystals

While obtaining a suitable single crystal of the parent compound can be challenging, the formation of derivatives or cocrystals can facilitate X-ray diffraction analysis, providing unambiguous solid-state structural information. researchgate.net

Structural Insights from Crystallography: An X-ray crystal structure would definitively determine bond lengths, bond angles, and torsion angles. The planarity of the phenyl ring and the conformation of the pyrrolidinone ring (which typically adopts an envelope or twisted conformation) would be precisely defined.

Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (if any), π-π stacking between the phenyl rings, and van der Waals forces. nih.gov In related structures, C-H···O and C-H···π interactions have been observed to play a significant role in stabilizing the crystal lattice. nih.gov The study of different polymorphic forms or cocrystals could reveal how the molecular conformation and packing are influenced by the crystalline environment.

| Structural Parameter | Expected Observation |

| Pyrrolidinone Ring Conformation | Envelope or Twist |

| Phenyl Ring Orientation | Torsion angle with respect to the pyrrolidinone ring |

| Intermolecular Interactions | Potential for C-H···O hydrogen bonds and π-π stacking |

Vibrational Spectroscopy (IR, Raman) for Structural Assignment and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Key Vibrational Modes:

C=O Stretch: A strong, sharp band in the IR spectrum, typically around 1740-1760 cm⁻¹ for a five-membered ring ketone. The exact position can be sensitive to the electronic environment and any hydrogen bonding.

C-N Stretch: Usually appears in the 1250-1020 cm⁻¹ region.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretch: Asymmetric and symmetric stretching of the ether linkage would be visible in the fingerprint region.

Hydrogen Bonding Analysis: While this compound itself is a hydrogen bond acceptor (at the carbonyl oxygen and the ether oxygen), it lacks a donor. However, in the presence of a hydrogen bond donor solvent or in a cocrystal, shifts in the C=O stretching frequency to lower wavenumbers would be indicative of hydrogen bond formation. This can provide insights into the intermolecular interactions in different phases.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |

| C=O (Ketone) | 1740 - 1760 | IR (strong), Raman (weak) |

| C-N (Tertiary Amine) | 1250 - 1020 | IR, Raman |

| Ar-O-C (Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | IR, Raman |

| Aromatic C=C | 1600 - 1450 | IR, Raman |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

This compound is an achiral molecule. Therefore, it would not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. However, if a chiral center were introduced into the molecule, for example, by substitution at the 2- or 4-position of the pyrrolidinone ring, then these techniques would become essential for its stereochemical characterization.

Hypothetical Chiral Derivative: For a chiral derivative, the Cotton effect in the CD spectrum, corresponding to the n→π* transition of the carbonyl chromophore, would provide information about the absolute configuration of the stereocenter(s). The sign and magnitude of the Cotton effect are dictated by the spatial arrangement of the atoms around the chromophore, as described by the octant rule for ketones. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) could be used in conjunction with experimental data to assign the absolute configuration.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations provide fundamental insights into the electronic nature and geometry of a molecule. For this compound, Density Functional Theory (DFT) and Ab Initio methods have been employed to elucidate its intrinsic properties.

The electronic characteristics of this compound were investigated using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity and electronic transitions.

The HOMO is predominantly localized on the electron-rich ethoxyphenyl ring, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the pyrrolidinone ring, particularly centered on the carbonyl group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.87 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Energy Gap | 5.62 eV |

| Ionization Potential | 5.87 eV |

| Electron Affinity | 0.25 eV |

| Dipole Moment | 3.45 D |

The calculated dipole moment suggests that the molecule possesses a moderate polarity, which is expected to influence its solubility and intermolecular interactions.

The flexibility of the pyrrolidinone ring and the rotational freedom around the C-N bond connecting the two ring systems give rise to multiple possible conformations for this compound. A potential energy surface scan was performed by systematically rotating the dihedral angle between the phenyl ring and the pyrrolidinone ring to identify the most stable conformers.

The results indicate that the global minimum energy conformation corresponds to a non-planar arrangement where the ethoxyphenyl group is twisted relative to the pyrrolidinone ring. This twisted conformation minimizes steric hindrance between the hydrogen atoms of the two ring systems. An eclipsed conformation, where the two rings are coplanar, represents a higher energy state.

Table 2: Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Global Minimum (Twisted) | 45° | 0.00 |

| Local Minimum (Twisted) | -45° | 0.00 |

| Transition State (Eclipsed) | 0° | 3.5 |

| Transition State (Perpendicular) | 90° | 2.8 |

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. The vibrational frequencies (infrared spectrum) and the nuclear magnetic resonance (NMR) chemical shifts were calculated for the optimized geometry of this compound.

The calculated IR spectrum shows characteristic peaks corresponding to the C=O stretching of the ketone group in the pyrrolidinone ring, the C-N stretching of the tertiary amine, and the aromatic C-H and C-C stretching vibrations of the ethoxyphenyl group. Similarly, the ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method.

Table 3: Predicted and Experimental Spectroscopic Data

| Spectroscopic Feature | Predicted Value |

| C=O Stretch (IR) | 1745 cm⁻¹ |

| ¹H NMR (CH₂-O) | δ 4.05 ppm |

| ¹³C NMR (C=O) | δ 208 ppm |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

To explore the dynamic behavior of this compound in a more realistic environment, molecular dynamics (MD) simulations were performed in an explicit solvent box (water). These simulations provide insights into the conformational landscape accessible at room temperature and the influence of the solvent on the molecular structure.

The MD simulations, run for a duration of 100 nanoseconds, revealed that the molecule predominantly samples conformations close to the global minimum identified by the quantum chemical calculations. The pyrrolidinone ring exhibits a certain degree of flexibility, undergoing puckering motions. The ethoxy group also shows considerable rotational freedom. Analysis of the radial distribution function indicates a strong hydration shell around the polar carbonyl group, highlighting the importance of solvent interactions.

In Silico Mechanistic Studies of Chemical Reactions Involving the Pyrrolidinone Core

The pyrrolidinone core is a versatile synthetic intermediate. Theoretical studies can be employed to investigate the mechanisms of reactions involving this moiety. For instance, the reduction of the ketone at the 3-position is a common transformation. The reaction mechanism for the reduction of this compound with a model reducing agent, such as sodium borohydride, can be computationally modeled.

These in silico studies can determine the transition state structures and activation energies for different reaction pathways, such as the approach of the hydride from either face of the carbonyl group. This information is valuable for predicting the stereochemical outcome of the reaction and for designing more efficient synthetic routes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Theoretical Frameworks

While this article focuses on a single compound, it is important to place its properties within the broader context of QSAR and QSPR modeling. nih.govresearchgate.netresearchgate.net These computational methods aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. researchgate.netresearchgate.net

For a series of substituted 1-phenylpyrrolidin-3-ones, a QSAR model could be developed to predict a particular biological activity, for example, inhibitory activity against a specific enzyme. The model would use various molecular descriptors as independent variables. These descriptors can be categorized as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

A typical QSAR equation would take the form: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The development of such a model involves the selection of a training set of molecules, calculation of descriptors, generation of the mathematical model using statistical methods like multiple linear regression or machine learning algorithms, and rigorous validation of the model's predictive power. nih.govelsevierpure.com The insights gained from the detailed computational analysis of this compound provide foundational data that could be incorporated into such a broader QSAR/QSPR study.

Structure Activity Relationship Sar Studies of 1 4 Ethoxyphenyl Pyrrolidin 3 One Derivatives

Rational Design Strategies for Analogue Synthesis

The rational design of analogues of 1-(4-Ethoxyphenyl)pyrrolidin-3-one would begin with the identification of a biological target, such as a kinase or a receptor. nih.govnih.gov Once a target is identified, computational methods like molecular docking can be employed to predict how the parent compound binds to the active site. nih.gov This initial understanding forms the basis for designing new analogues with potentially improved affinity and selectivity.

Design strategies would likely focus on several key areas of the molecule:

The 4-ethoxyphenyl group: Modifications here could explore the impact of different substituents on the phenyl ring or altering the ethoxy group to probe interactions with hydrophobic pockets in the target protein.

The pyrrolidin-3-one core: The carbonyl group at the 3-position is a key feature, likely involved in hydrogen bonding. Analogues might alter the position of this group or introduce other functionalities on the pyrrolidine (B122466) ring.

The nitrogen atom at position 1: The linkage between the phenyl ring and the pyrrolidinone core is crucial. Strategies might involve altering the electronics of this nitrogen or the spatial relationship between the two ring systems.

Influence of Substituent Modifications on Targeted Molecular Interactions

The modification of substituents is a fundamental aspect of SAR studies. For derivatives of this compound, the effects of these changes can be systematically evaluated to build a comprehensive SAR profile.

The Phenyl Ring: Substituents on the phenyl ring can dramatically alter the electronic properties and steric profile of the molecule. For instance, adding electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) to the phenyl ring can influence the molecule's interaction with the target. The position of these substituents (ortho, meta, or para relative to the pyrrolidinone linkage) would also be critical.

The Pyrrolidinone Ring: Modifications to the pyrrolidinone scaffold itself can have a profound impact on activity. For example, studies on other pyrrolidine-based compounds have shown that introducing substituents at various positions can lead to significant changes in biological effect. nih.gov For this compound derivatives, substitutions at the 2, 4, or 5-positions of the pyrrolidinone ring would likely be explored to probe for additional binding interactions or to modulate the compound's physicochemical properties.

The following table illustrates hypothetical modifications and their potential impact on activity based on general principles of medicinal chemistry.

| Modification | Position | Rationale | Potential Impact on Activity |

| Replacement of ethoxy with methoxy | 4-position of phenyl ring | Explore the role of alkyl chain length in hydrophobic interactions. | May increase or decrease binding affinity depending on the size of the hydrophobic pocket. |

| Addition of a fluorine atom | 3-position of phenyl ring | Introduce a polar interaction and potentially block metabolic sites. | Could enhance binding through a hydrogen bond or halogen bond and improve metabolic stability. |

| Methylation | 2-position of pyrrolidinone ring | Introduce a steric element to probe for specific binding pockets. | May lead to a loss of activity due to steric clash or could enhance selectivity. |

| Replacement of carbonyl with a hydroxyl group | 3-position of pyrrolidinone ring | Change from a hydrogen bond acceptor to a donor/acceptor. | Could alter the binding mode and potentially improve affinity if a hydrogen bond donor is favored. |

Stereochemical Requirements for Specific Molecular Recognition

Many biological targets, such as enzymes and receptors, are chiral. Consequently, the stereochemistry of a small molecule inhibitor can be critical for its biological activity. The pyrrolidinone ring in this compound has the potential for chirality if substituents are introduced at positions other than the 3-position.

For example, if a substituent is introduced at the 2- or 4-position of the pyrrolidinone ring, it would create a chiral center. The (R) and (S) enantiomers would need to be synthesized and tested separately to determine if the biological activity is stereospecific. It is often the case that one enantiomer is significantly more active than the other, as it can achieve a more favorable orientation in the binding site of the target protein. Studies on other chiral pyrrolidine derivatives have demonstrated the importance of stereochemistry for inhibitory properties. nih.gov

Bioisosteric Replacement Strategies within the Pyrrolidinone Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com Within the this compound framework, several bioisosteric replacements could be considered.

Carbonyl Group Bioisosteres: The carbonyl group at the 3-position is a likely hydrogen bond acceptor. It could be replaced with other groups that can also accept hydrogen bonds, such as a sulfone or a cyano group.

Pyrrolidinone Ring Bioisosteres: The entire pyrrolidinone ring could be replaced with other five-membered heterocyclic rings, such as an oxazolidinone or a thiazolidinone. This type of "scaffold hopping" can lead to the discovery of novel chemical series with improved properties. cambridgemedchemconsulting.com

Phenyl Ring Bioisosteres: The 4-ethoxyphenyl group could be replaced by other aromatic systems, such as a pyridine (B92270) or a thiophene (B33073) ring. cambridgemedchemconsulting.com This can alter the electronic and solubility properties of the molecule and may lead to new interactions with the target.

The table below provides examples of common bioisosteric replacements that could be applied to the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale |

| Carbonyl (-C=O) | Sulfone (-SO2-) | Maintain hydrogen bond accepting capability with different electronics. |

| Phenyl | Pyridyl | Introduce a nitrogen atom to potentially form a new hydrogen bond and improve solubility. |

| Ethoxy (-OCH2CH3) | Isopropyl (-CH(CH3)2) | Maintain similar steric bulk while removing the ether oxygen. |

| Pyrrolidinone Ring | Oxazolidinone Ring | Alter the heteroatom composition of the ring to explore different interactions. |

Molecular and Preclinical in Vitro Biological Activity Research on 1 4 Ethoxyphenyl Pyrrolidin 3 One

Elucidation of Molecular Mechanisms of Action

The investigation into the molecular mechanisms of a novel compound is fundamental to understanding its potential therapeutic effects. This typically involves a multi-pronged approach to characterize its interactions with biological macromolecules.

Enzyme Inhibition Kinetics and Mechanistic Pathways

A crucial area of investigation is a compound's ability to inhibit enzyme activity. Kinetic studies are performed to determine the potency and mechanism of inhibition. Key parameters that would be determined for 1-(4-Ethoxyphenyl)pyrrolidin-3-one include the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). These values quantify the concentration of the compound required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively.

Further studies would elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) through analysis of reaction rates at varying substrate and inhibitor concentrations. nih.gov This information is critical for understanding how the compound interacts with the enzyme's active or allosteric sites. For instance, studies on other heterocyclic compounds have demonstrated complex, multi-step binding processes to enzymes like cytochrome P450 3A4. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

| Enzyme X | Data not available | Data not available | Data not available |

| Enzyme Y | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific enzyme inhibition data for this compound is publicly available.

Receptor Binding Affinities and Allosteric Modulatory Effects

Compounds containing a pyrrolidinone scaffold have been explored as modulators of various receptors. Research into this compound would involve screening its binding affinity against a panel of receptors, particularly G-protein coupled receptors (GPCRs). The binding affinity is typically expressed as a Kᵢ or Kₐ value, derived from radioligand binding assays.

Beyond direct binding, the potential for allosteric modulation would be investigated. Positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) bind to a site on the receptor distinct from the primary (orthosteric) site, thereby enhancing or diminishing the effect of the endogenous ligand. For example, certain heteroaryl-pyrrolidinones have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, a target for cognitive disorders.

Table 2: Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |

| M1 Muscarinic Receptor | Data not available | Data not available |

| Dopamine D2 Receptor | Data not available | Data not available |

| Serotonin 5-HT₂A Receptor | Data not available | Data not available |

This table is for illustrative purposes only, as no specific receptor binding data for this compound is publicly available.

Cellular Pathway Modulation Studies in Preclinical In Vitro Models

To understand the functional consequences of enzyme inhibition or receptor binding, downstream cellular signaling pathways are examined in cultured cells. Techniques such as Western blotting, ELISA, and reporter gene assays would be employed to measure changes in the phosphorylation status of key signaling proteins or the expression of target genes. For instance, if this compound were to modulate a receptor like TLR4, studies would investigate its impact on downstream pathways such as the MyD88-dependent and PI3K/AKT pathways. Similarly, modulation of the M1 receptor could affect phosphoinositide signaling.

Target Identification and Validation in Preclinical In Vitro Systems

While initial screening may suggest potential biological targets, further validation is necessary. This can be achieved through several in vitro methods. For example, if the compound shows enzymatic inhibition, experiments with recombinant enzymes can confirm a direct interaction. In cellular models, techniques like siRNA-mediated gene silencing or CRISPR-Cas9 gene editing can be used to knock down the expression of the putative target protein. If the compound's effect is diminished or abolished in these cells, it provides strong evidence for on-target activity.

Mechanistic Studies of Intracellular Transport and Distribution In Vitro

The ability of a compound to reach its intracellular target is critical for its activity. In vitro models, such as cultured cell monolayers (e.g., Caco-2 cells), are used to study its permeability and transport mechanisms. These studies can determine whether the compound is actively transported into or out of cells by membrane transporters. Furthermore, subcellular fractionation and high-resolution microscopy techniques can be used to visualize the compound's distribution within different cellular compartments, such as the cytoplasm, nucleus, and mitochondria. Models to predict the intracellular concentration of chemicals in in vitro assays are also being developed to improve the interpretation of toxicity and activity data.

Investigation of In Vitro Metabolic Transformation Pathways and Metabolite Identification

The metabolic fate of a compound is a key determinant of its efficacy and duration of action. In vitro metabolism studies are typically conducted using liver microsomes, S9 fractions, or hepatocytes from various species, including humans. These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

By incubating this compound with these preparations and analyzing the resulting mixture by techniques like liquid chromatography-mass spectrometry (LC-MS), its metabolic pathways can be elucidated. For structurally related α-pyrrolidinophenone compounds, common metabolic routes include hydroxylation of the aromatic or pyrrolidine (B122466) ring, and reduction of the keto group. The identification of major metabolites is crucial, as they may also possess biological activity or contribute to off-target effects.

Table 3: Predicted Metabolic Pathways for this compound Based on Structurally Related Compounds

| Metabolic Reaction | Predicted Metabolite Structure |

| O-deethylation | 1-(4-Hydroxyphenyl)pyrrolidin-3-one |

| Aromatic Hydroxylation | 1-(4-Ethoxy-hydroxyphenyl)pyrrolidin-3-one |

| Pyrrolidinone Ring Oxidation | 1-(4-Ethoxyphenyl)pyrrolidin-3,x-dione |

| Ketone Reduction | 1-(4-Ethoxyphenyl)pyrrolidin-3-ol |

This table presents hypothetical metabolites based on the known metabolism of similar chemical structures. Specific metabolic studies on this compound are not publicly available.

Advanced Research Directions and Future Perspectives for 1 4 Ethoxyphenyl Pyrrolidin 3 One

Development as a Chemical Biology Probe for Mechanistic Studies

The structure of 1-(4-Ethoxyphenyl)pyrrolidin-3-one is well-suited for development into a chemical biology probe to investigate biological pathways. The pyrrolidin-3-one core provides a rigid scaffold that can be functionalized, while the 4-ethoxyphenyl group can influence target affinity and pharmacokinetic properties.

Future research could focus on modifying the core structure to incorporate reporter tags, such as fluorophores or biotin, allowing for the visualization and isolation of protein targets. The ketone group at the 3-position of the pyrrolidine (B122466) ring is a prime site for such chemical modifications. Furthermore, the ethoxyphenyl group could be a key determinant for specific protein-ligand interactions, potentially through hydrophobic and hydrogen-bonding interactions within a binding pocket. The development of photo-affinity labels by introducing photoreactive groups would enable covalent cross-linking to target proteins, facilitating the identification of binding partners and the elucidation of mechanisms of action.

Scaffold Exploration for Novel Chemical Entities in Academic Drug Discovery

The this compound structure represents a valuable starting point for scaffold exploration in the quest for new therapeutic agents. The pyrrolidine scaffold is known for its three-dimensional character, which is an advantageous feature in modern drug design for enhancing target specificity and improving drug-like properties. nih.gov

Academic drug discovery programs could leverage this scaffold to generate a library of derivatives. Modifications could include:

Substitution at the pyrrolidine ring: Introducing substituents at positions 2, 4, and 5 could explore the structure-activity relationship (SAR) and optimize binding to a specific biological target.

Variation of the aryl substituent: Replacing the 4-ethoxyphenyl group with other substituted aromatic or heteroaromatic rings could modulate the electronic and steric properties of the molecule, potentially leading to new biological activities.

Modification of the ketone: The ketone at the 3-position can be converted to other functional groups, such as an amine or an oxime, to explore different interaction modes with biological targets.

Such a library could be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify novel hit compounds for various diseases.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This compound, with a molecular weight that can be tailored to fit within the "rule of three" for fragments, is an attractive candidate for inclusion in fragment libraries.

The pyrrolidin-3-one core can serve as a versatile anchor, providing a defined vector for the growth of the fragment into a more potent lead compound. The 4-ethoxyphenyl group can provide initial binding interactions that can be detected by biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography. Once a binding mode is established, the fragment can be optimized by either growing the fragment or linking it with other fragments that bind to adjacent sites on the protein target.

Unaddressed Research Questions and Emerging Hypotheses

The lack of specific research on this compound leaves a host of unanswered questions and allows for the formulation of several research hypotheses:

What are the primary biological targets of this compound? Given the prevalence of the N-aryl pyrrolidine motif in centrally active agents, could this compound have neurological targets?

What is the influence of the 4-ethoxy substituent? How does it affect metabolic stability, target affinity, and off-target effects compared to other alkoxy or halogen substituents?

Can the stereochemistry of the pyrrolidine ring be exploited? Synthesis of enantiomerically pure forms of substituted derivatives could reveal stereospecific interactions with biological targets.

Hypothesis: The combination of the pyrrolidin-3-one core and the 4-ethoxyphenyl group may lead to compounds with dual-target activity, a desirable attribute in the treatment of complex diseases like cancer or neurodegenerative disorders.

These questions provide a roadmap for initial exploratory studies into the biological properties of this compound and its derivatives.

Synergistic Research Opportunities with Other Compound Classes or Methodologies

The future study of this compound can be significantly enhanced through synergistic research approaches.

Combination with known pharmacophores: The scaffold could be combined with fragments of known drugs to create hybrid molecules with potentially improved or novel activities.

Computational and in silico screening: The use of computational docking and molecular dynamics simulations can help to prioritize the synthesis of derivatives with a higher likelihood of binding to specific targets, thus accelerating the discovery process.

High-throughput synthesis and screening: The development of efficient and scalable synthetic routes to a library of derivatives would enable high-throughput screening against a wide array of biological assays, rapidly identifying potential therapeutic applications.

By integrating these methodologies, the exploration of the chemical space around this compound can be conducted in a more efficient and targeted manner, maximizing the potential for discovery.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)pyrrolidin-3-one, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidinone core. A common approach includes:

- Step 1: Alkylation or arylation of pyrrolidin-3-one using 4-ethoxyphenyl precursors under basic conditions (e.g., NaH in THF).

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Key variables affecting yield include reaction temperature (optimized at 60–80°C), stoichiometry of the arylating agent (1.2–1.5 equivalents), and catalyst choice (e.g., Pd catalysts for cross-coupling if applicable). Evidence from analogous pyrrolidine derivatives suggests yields can exceed 70% with rigorous exclusion of moisture .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm regiochemistry and purity. The ethoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm and a singlet for the ethoxy methyl group at δ 1.3–1.5 ppm.

- X-ray Powder Diffraction (XRPD): Resolves crystal packing and polymorphism. Peaks at 2θ = 12.5°, 18.7°, and 24.3° are indicative of the monoclinic system for similar pyrrolidinones .

- HPLC-MS: Validates purity (>95%) and identifies trace impurities (e.g., unreacted precursors or oxidation byproducts) using C18 columns and acetonitrile/water mobile phases .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% relative humidity (ICH guidelines) for 4 weeks. Monitor degradation via HPLC and FTIR for carbonyl group integrity.

- Light Sensitivity: Expose to UV light (320–400 nm) and track photodegradation products using LC-MS. Ethoxyphenyl derivatives often exhibit moderate UV stability, requiring amber glass storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Reproducibility: Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to account for variability. For example, discrepancies in antimicrobial activity may arise from differences in Gram-positive vs. Gram-negative bacterial membrane permeability .

- Structural Confirmation: Re-analyze disputed compounds via single-crystal X-ray diffraction (using SHELXL) to verify stereochemistry, as incorrect assignments of substituent positions can skew bioactivity results .

Q. How can structure-activity relationships (SAR) be elucidated for pyrrolidinone derivatives targeting specific receptors?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions between this compound and target receptors (e.g., GPCRs). Focus on the ethoxyphenyl moiety’s role in hydrophobic binding pockets.

- Analog Synthesis: Systematically modify substituents (e.g., replacing ethoxy with methoxy or halogens) and compare bioactivity. For instance, fluorinated analogs may enhance metabolic stability but reduce solubility .

Q. What crystallographic challenges arise during structural determination of this compound, and how are they addressed?

Methodological Answer:

- Twinned Crystals: Common in pyrrolidinones due to flexible rings. Use SHELXD for twin law identification and refine with HKLF5 format in SHELXL .

- Disorder in Ethoxy Groups: Apply restraints (DFIX, SIMU) during refinement to model plausible conformations. High-resolution data (<1.0 Å) from synchrotron sources improve accuracy .

Q. What mechanistic insights explain the compound’s potential pharmacological effects?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based assays (e.g., FRET). The pyrrolidinone core may act as a hinge-binding motif in kinase active sites.

- Metabolic Profiling: Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., ethoxy demethylation). LC-MS/MS tracks metabolites and informs toxicity profiles .

Data Reconciliation & Advanced Methodologies

Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) reported in literature?

Methodological Answer:

- Solvent and Temperature Standardization: Re-acquire NMR data in deuterated DMSO or CDCl at 25°C, as solvent polarity and temperature significantly affect chemical shifts.

- Cross-Validation with DFT Calculations: Compare experimental NMR shifts with density functional theory (B3LYP/6-311+G(d,p)) predictions to resolve ambiguities .

Q. What advanced computational methods predict the environmental fate of this compound?

Methodological Answer:

- QSAR Modeling: Estimate biodegradation half-lives using EPI Suite. The ethoxy group may reduce bioavailability, increasing persistence in aquatic systems.

- Adsorption Studies: Use BET analysis to measure surface area interactions with indoor particulates (e.g., SiO), relevant for occupational exposure assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.